molecular formula C20H22ClN2O4P B14992378 Diethyl {5-[(2-chlorobenzyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate

Diethyl {5-[(2-chlorobenzyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate

Cat. No.: B14992378
M. Wt: 420.8 g/mol
InChI Key: YTDBXMQFRARNPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multiple steps. One common method involves the reaction of 2-chlorobenzylamine with 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid, followed by the introduction of the phosphonate group through a phosphonylation reaction. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition of enzymatic reactions or the modulation of protein-protein interactions, which can have therapeutic or industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H22ClN2O4P

Molecular Weight

420.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-diethoxyphosphoryl-2-phenyl-1,3-oxazol-5-amine

InChI

InChI=1S/C20H22ClN2O4P/c1-3-25-28(24,26-4-2)20-19(22-14-16-12-8-9-13-17(16)21)27-18(23-20)15-10-6-5-7-11-15/h5-13,22H,3-4,14H2,1-2H3

InChI Key

YTDBXMQFRARNPY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=CC=C2)NCC3=CC=CC=C3Cl)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.